molecular formula C11H17F2NO2 B2597603 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide CAS No. 2325941-70-4

3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide

Cat. No.: B2597603
CAS No.: 2325941-70-4
M. Wt: 233.259
InChI Key: GZMQQLNMYYOJFI-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a carboxamide group and two fluorine atoms at the 3-position The oxan-4-ylmethyl group is attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-N-methylcyclobutane-1-carboxamide: Similar structure but lacks the oxan-4-ylmethyl group.

    3,3-Difluorocyclobutane-1-carboxylic acid: Similar structure but lacks the amide group.

    N-[(Oxan-4-yl)methyl]cyclobutane-1-carboxamide: Similar structure but lacks the fluorine atoms.

Uniqueness

The presence of both the difluoromethyl and oxan-4-ylmethyl groups in 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide makes it unique compared to other similar compounds. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,3-difluoro-N-(oxan-4-ylmethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(15)14-7-8-1-3-16-4-2-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMQQLNMYYOJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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